8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
CAS No.: 847855-09-8
Cat. No.: VC6385015
Molecular Formula: C24H28N2O5
Molecular Weight: 424.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847855-09-8 |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 424.497 |
| IUPAC Name | 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |
| Standard InChI | InChI=1S/C24H28N2O5/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-22(28)23(16(2)30-24(19)20)31-18-7-5-17(29-3)6-8-18/h5-10,27H,4,11-15H2,1-3H3 |
| Standard InChI Key | PERLXHIBXAQANZ-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)O |
Introduction
Structural Characteristics
The compound belongs to the chromenone family, characterized by a bicyclic benzopyran-4-one core. Its molecular formula is C₂₄H₂₈N₂O₅, with a molecular weight of 424.497 g/mol. Key structural features include:
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Chromone core: A 4H-chromen-4-one skeleton with substitutions at positions 2, 3, 7, and 8.
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Piperazine moiety: A 4-ethylpiperazin-1-ylmethyl group at position 8, enhancing solubility and receptor-binding affinity.
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Phenoxy and hydroxy groups: A 4-methoxyphenoxy group at position 3 and a hydroxy group at position 7, critical for redox activity.
The IUPAC name, 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, reflects these substitutions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₈N₂O₅ | PubChem |
| Molecular Weight | 424.497 g/mol | VulcanChem |
| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)O | PubChem |
| InChI Key | PERLXHIBXAQANZ-UHFFFAOYSA-N | PubChem |
Synthesis and Chemical Reactivity
While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:
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Chromone core formation: Condensation of resorcinol derivatives with β-keto esters.
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Etherification: Introduction of the 4-methoxyphenoxy group via nucleophilic substitution.
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Mannich reaction: Attachment of the 4-ethylpiperazine moiety using formaldehyde and ethylpiperazine .
The compound’s purity is typically ≥95%, with solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Biological Activities
Antioxidant Properties
The hydroxy group at position 7 enables free radical scavenging. In vitro assays demonstrate significant reduction of reactive oxygen species (ROS) in human fibroblast models, with an IC₅₀ of 18.7 μM. Comparative studies show its antioxidant efficacy surpasses quercetin in lipid peroxidation inhibition .
Anti-inflammatory Effects
The compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀ = 12.3 μM). Mechanistically, it suppresses NF-κB activation and downregulates TNF-α and IL-6 expression .
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